Structure and Bonding in Tethered Ru(II) Catalysts: A Technical Guide
Structure and Bonding in Tethered Ru(II) Catalysts: A Technical Guide
Executive Summary
In the landscape of asymmetric catalysis, Tethered Ru(II) Catalysts (often referred to as Wills catalysts) represent a critical evolution of the classical Noyori-Ikariya architecture. By covalently linking the
Structural Architectures: The "Tether" Effect
The defining feature of this catalyst class is the intramolecular tether —typically a propylene (
Comparative Anatomy
In untethered systems (e.g., Ru(p-cymene)(TsDPEN)Cl), the arene and the diamine are separate ligands. Under stress (high temperature or low concentration), the arene can dissociate, leading to catalyst death. In tethered systems, the "three-point" binding mode (Arene +
Visualization of Structural Constraint
The following diagram contrasts the degrees of freedom in untethered vs. tethered systems.
Figure 1: Structural comparison showing the entropic stabilization provided by the covalent tether (Yellow/Green path), which prevents arene dissociation.
Bonding and Electronic Properties
The Chelate Effect and Ring Strain
The tether introduces a "bite angle" constraint. For a standard C3-tether (propylene chain):
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Conformational Locking: The tether forces the phenyl group of the diamine backbone into a specific orientation relative to the arene. This pre-organizes the chiral pocket, often enhancing enantioselectivity (ee) for difficult substrates like dialkyl ketones.
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Hemilability: While the tether prevents complete dissociation, the ring strain can induce hemilability (temporary partial detachment) which may open vacant sites for substrate binding without complex decomposition.
Electronic Influence on the Metal Center
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Electron Density: The alkyl tether acts as an electron-donating group to the arene, slightly increasing the electron density at the Ru(II) center compared to a benzene ligand. This facilitates the formation of the active Ru-H hydride species.
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Ru-Arene Centroid Distance: Crystallographic data indicates that the Ru-Arene distance in tethered complexes is comparable to untethered analogs (~1.70 Å), confirming that the tether does not severely distort the fundamental half-sandwich geometry.
Mechanistic Implications: The Bifunctional Cycle
The tethered catalysts operate via the Metal-Ligand Bifunctional (MLB) mechanism. The reaction proceeds through a concerted transfer of a hydride (from Ru) and a proton (from the amine NH) to the ketone substrate.
The "Locked" Transition State
In untethered catalysts, the TsDPEN ligand can rotate, leading to multiple transition states (TS). The tether restricts this rotation, favoring a single, lower-energy TS. This is particularly crucial for Dynamic Kinetic Resolution (DKR) applications where rapid equilibration of the substrate is required.
Catalytic Cycle Visualization
Figure 2: The bifunctional catalytic cycle. The tether ensures the 16e- species does not decompose via arene loss during the regeneration step.
Synthesis Protocol: The "Arene Exchange" Method[1][2]
While early syntheses involved complex Birch reductions, the modern Arene Exchange protocol allows for the direct synthesis of tethered complexes from Ru dimers.[1] This protocol is preferred for its scalability and efficiency.
Objective: Synthesis of a C3-tethered Ru(II)-TsDPEN catalyst.
Materials
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Precursor:
or -
Ligand: N-tosyl-1,2-diphenylethylenediamine (TsDPEN) derivative with a pendant phenyl-propyl chain.
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Solvent: Chlorobenzene or 1,2-dichlorobenzene (high boiling point required).
Step-by-Step Protocol
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Ligand Preparation: Synthesize the tethered ligand by alkylating the primary amine of TsDPEN with 1-bromo-3-phenylpropane (if not commercially available).
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Mixing: In a Schlenk flask, combine the Ru-dimer (1.0 equiv) and the tethered ligand (2.2 equiv).
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Thermal Exchange: Suspend in chlorobenzene (0.1 M concentration). Heat to 120°C for 4-6 hours.
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Note: The high temperature is required to dissociate the initial p-cymene/benzene ligand.
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Monitoring: Monitor by
NMR. Disappearance of the discrete p-cymene septet and emergence of the tethered arene signals indicates completion. -
Isolation: Cool to room temperature. Add excess pentane or diethyl ether to precipitate the complex.
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Purification: Filter the orange/red solid. Recrystallize from DCM/Hexane if necessary.
Validation Check:
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NMR: Look for the diastereotopic protons on the tether (
) which appear as complex multiplets due to the chiral environment. -
HRMS: Confirm the molecular ion
.
Applications in Drug Development
Tethered catalysts are not merely academic curiosities; they are industrial workhorses for chiral intermediates.
Key Pharmaceutical Targets
| Drug Class | Target Intermediate | Catalyst Advantage |
| SSRI Antidepressants | Chiral amino alcohols (e.g., for Paroxetine) | High enantioselectivity (>95% ee) for aryl-alkyl ketones. |
| Proteasome Inhibitors | Stability allows full conversion of hindered | |
| Antibiotics | Fluoro-substituted chiral centers | Tolerance of electron-withdrawing groups on the substrate. |
Case Study: Dynamic Kinetic Resolution (DKR)
In the synthesis of syn-
References
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Cheung, F. K., et al. (2005).[2] “Tethered” Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones. The Journal of Organic Chemistry.
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Soni, R., et al. (2013).[3] Direct Formation of Tethered Ru(II) Catalysts Using Arene Exchange. Organic Letters.
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Morris, D. J., & Wills, M. (2012). Ether-tethered Ru(II)/TsDPEN complexes; synthesis and applications. Catalysis Science & Technology.
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Vyas, V. K., & Bhanage, B. M. (2016).[4] Kinetic Resolution Driven Diastereo- and Enantioselective Synthesis... by Ruthenium-Catalyzed ATH. Organic Letters.
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University of Warwick. (2025). Tethered ATH catalysts - Impact Case Studies.
Sources
- 1. Direct Formation of Tethered Ru(II) Catalysts Using Arene Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. “Tethered” Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones / The Journal of Organic Chemistry, 2005 [sci-hub.box]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tethered ATH catalysts [warwick.ac.uk]
